3-Fluoro-2-methylaniline, also known as 3-fluoro-o-toluidine or 2-amino-6-fluorotoluene, is an aromatic organic compound. It is a derivative of aniline (aminobenzene) with a methyl group (-CH3) at position 2 and a fluorine (-F) atom at position 3 of the benzene ring [].
3-Fluoro-2-methylaniline has a benzene ring as its core structure, with a fluorine atom attached at the third position and a methyl group at the second position. The amine group (NH2) is attached directly to the benzene ring at the first position []. This structure gives the molecule both aromatic and aliphatic character. The presence of the electron-withdrawing fluorine atom can affect the electronic properties of the aromatic ring, making it slightly less reactive compared to unsubstituted aniline.
The amine group makes the molecule susceptible to nucleophilic aromatic substitution reactions. In these reactions, a nucleophile displaces the fluorine atom on the ring, leading to the formation of a new C-N bond.
Under acidic conditions and in the presence of sodium nitrite (NaNO2), 3-Fluoro-2-methylaniline can undergo diazotization to form a diazonium salt, which is a useful intermediate for further reactions.
The amine group can also react with acyl chlorides or alkyl halides to form amides or substituted amines, respectively.
As mentioned earlier, there is no significant research available on the specific mechanism of action of 3-Fluoro-2-methylaniline.
-Fluoro-2-methylaniline has been used as a starting material in the synthesis of various organic compounds, including:
Acute Toxic;Irritant;Health Hazard